![molecular formula C15H13ClF3NO B1329156 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946698-24-4](/img/structure/B1329156.png)
4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro, dimethylphenoxy, and trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.
Coupling Reaction: Finally, the aniline derivative is coupled with the phenoxy derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow
Biological Activity
4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, with the CAS number 946698-24-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C₁₅H₁₃ClF₃NO
- Molecular Weight : 315.72 g/mol
- CAS Number : 946698-24-4
- MDL Number : MFCD08687287
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains.
In Vitro Antimicrobial Studies
A study assessing the activity of several diamide compounds found that those with structural similarities to this compound demonstrated potent antimicrobial effects. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a strong potential for therapeutic applications against resistant bacterial strains .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
3e | 18.7 | Mycobacterium tuberculosis |
3f | 35.8 | Mycobacterium smegmatis |
3c | 0.070 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Cell Viability Studies
Cell viability assays conducted on human monocytic leukemia cell line THP-1 revealed IC50 values ranging from 1.4 to 6 μM for certain derivatives closely related to this compound. These results suggest significant antiproliferative effects, making these compounds candidates for further development in cancer therapeutics .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
3a | 3 | K562 (CML) |
3f | 4.5 | MCF-7 (Breast) |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly impact both antimicrobial and anticancer activities.
- Substituent Effects : The presence of chloro and trifluoromethyl groups has been associated with enhanced lipophilicity and bioactivity.
- Linker Variability : The type of linker used in derivatives influences their ability to interact with biological targets effectively.
Case Studies
- Antimicrobial Efficacy : A series of diamides related to the target compound were tested against a panel of bacterial pathogens, demonstrating a broad spectrum of activity comparable to traditional antibiotics .
- Cancer Cell Proliferation : Compounds derived from similar scaffolds were shown to induce apoptosis in cancer cells through mechanisms involving DNA replication inhibition and modulation of signaling pathways critical for cell survival .
Scientific Research Applications
Pharmaceutical Applications
The compound has potential applications in medicinal chemistry as a building block for synthesizing various biologically active molecules. Its structural features may enhance the pharmacological properties of derived compounds.
- Case Study : Research indicates that derivatives of similar compounds exhibit anti-cancer properties by inhibiting specific enzyme pathways involved in tumor growth. Further studies are needed to evaluate the efficacy of derivatives of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline in cancer models.
Materials Science
In materials science, the compound can be utilized for developing advanced materials with specific functional properties.
- Adhesives : The incorporation of this compound into polymer matrices may improve adhesion properties due to its polar functional groups. This could lead to enhanced performance in coatings and adhesives used in various industrial applications.
- Case Study : A study on polymer composites revealed that incorporating similar chlorinated phenolic compounds improved the mechanical strength and thermal stability of the materials.
Environmental Applications
The compound's unique chemical structure may allow it to interact with environmental pollutants, making it a candidate for remediation technologies.
- Pollutant Removal : Research is ongoing into the efficacy of using compounds like this compound for the removal of heavy metals from wastewater through adsorption processes.
- Case Study : A recent study demonstrated that phenolic compounds can effectively chelate heavy metals, thus facilitating their removal from contaminated water sources.
Biological Studies
The compound's interaction with biological systems is an area of active research, particularly concerning its effects on cellular processes.
- Toxicology Studies : Investigations into the toxicological effects of similar compounds have shown that they can disrupt cellular signaling pathways. Understanding these effects is crucial for assessing the safety of using such compounds in consumer products.
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-10-3-4-13(20)12(7-10)15(17,18)19/h3-7H,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWKTZBJOWLRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.